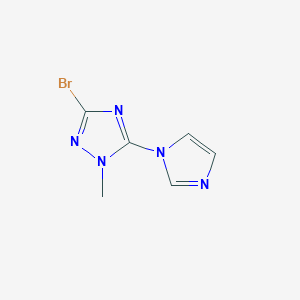

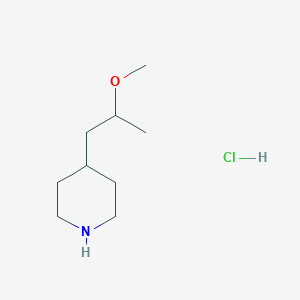

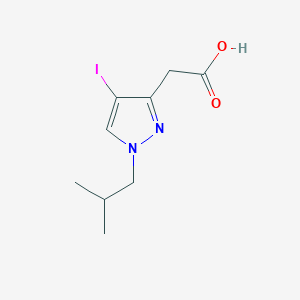

![molecular formula C24H17NO4S B2894160 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide CAS No. 890631-99-9](/img/structure/B2894160.png)

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that likely contains a chromene and a benzofuran moiety, both of which are common structures in organic chemistry . Chromenes are a class of organic compounds with a fused ring system made up of a benzene ring and a heterocyclic pyran ring . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring .

Molecular Structure Analysis

The molecular structure of similar compounds often involves intramolecular hydrogen bonds and π-π interactions . For instance, in one compound, there was an intramolecular C7—H7…N1 hydrogen bond forming a closed seven-membered ring .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the formation of new compounds through cyclo-condensation . For example, cyclo-condensation of a compound with pentane-2,4-dione gave a new compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, one compound was found to have a density of 1.6±0.1 g/cm3 .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

Researchers have synthesized various derivatives and analogs of chromen and benzofuran compounds, exploring their chemical reactivity and potential applications. For instance, the synthesis of 2-(diethylamino)thieno[1,3]oxazin-4-ones demonstrated significant inhibitory activity toward human leukocyte elastase, showcasing the therapeutic potential of such compounds in medicinal chemistry (Gütschow et al., 1999). Moreover, compounds involving the thiophene moiety, such as N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides, have been synthesized and evaluated for their antinociceptive activity, highlighting the diverse pharmacological applications of these chemical frameworks (Shipilovskikh et al., 2020).

Biological Activity and Applications

The compound and its related derivatives have been investigated for various biological activities. Coumarin derivatives containing thiazolidin-4-one ring have been synthesized and evaluated for their biological properties, indicating the wide range of potential therapeutic applications of these compounds (Ramaganesh et al., 2010). Additionally, chromone-3-carboxamides have shown reactivity with cyanothioacetamide, leading to the formation of derivatives with potential biological activities, further expanding the scope of research and development in medicinal chemistry (Kornev et al., 2019).

Chemosensory Applications

Coumarin benzothiazole derivatives have been synthesized and investigated as chemosensors for cyanide anions, demonstrating the compound's utility in developing sensitive and selective sensors for environmental and analytical chemistry applications (Wang et al., 2015).

Orientations Futures

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of similar compounds . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.

Mécanisme D'action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that “N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide” may also interact with various cellular targets, contributing to its biological activity.

Mode of Action

It’s likely that it interacts with its targets through a series of steps, including intermolecular nucleophilic attack, ring opening, and cyclization . These interactions could lead to changes in cellular processes and functions.

Biochemical Pathways

The compound may affect several biochemical pathways. For instance, similar compounds have been found to inhibit the EGFR/PI3K/AKT/mTOR signaling pathway , which plays a crucial role in cell proliferation, migration, and survival. Therefore, it’s plausible that “this compound” may also influence this or similar pathways.

Result of Action

The compound’s action results in significant biological effects. For instance, similar compounds have shown inhibitory activity against the growth of certain bacterial strains . Moreover, some compounds have been found to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .

Propriétés

IUPAC Name |

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO4S/c1-2-14-9-10-19-16(12-14)17(13-21(26)28-19)23-22(15-6-3-4-7-18(15)29-23)25-24(27)20-8-5-11-30-20/h3-13H,2H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQDJQKBVMKDWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

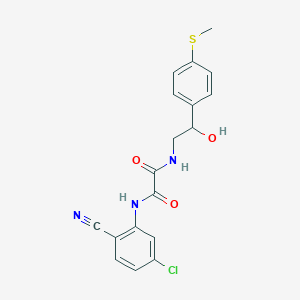

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2894079.png)

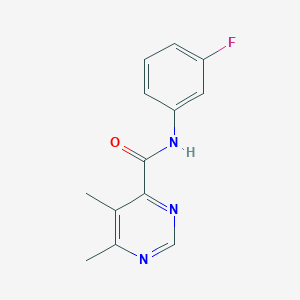

![N-(sec-butyl)-1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2894083.png)

![4-[4-(Methylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2894086.png)

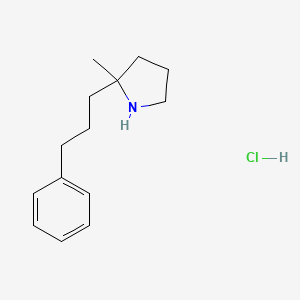

![1-Amino-8-azaspiro[3.5]nonan-3-ol;dihydrochloride](/img/structure/B2894090.png)

![(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-2-yl)methanone](/img/structure/B2894100.png)